molecular formula C12H19ClN2O B13221619 N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride

N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride

Cat. No.: B13221619
M. Wt: 242.74 g/mol
InChI Key: YSLKZNKGDYLTDA-HNCPQSOCSA-N
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Description

N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride is a chiral benzamide derivative characterized by an ethylamino-substituted propylamine side chain attached to a benzamide core. The (2R)-stereochemistry of the propylamine moiety is critical for its pharmacological interactions, as stereospecificity often governs receptor binding affinity and selectivity. Benzamide derivatives are frequently utilized in neurology and urology due to their modulatory effects on neurotransmitter systems, such as 5-HT1A antagonism or β3-adrenergic agonism .

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

N-[(2R)-2-(ethylamino)propyl]benzamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-3-13-10(2)9-14-12(15)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3,(H,14,15);1H/t10-;/m1./s1

InChI Key

YSLKZNKGDYLTDA-HNCPQSOCSA-N

Isomeric SMILES

CCN[C@H](C)CNC(=O)C1=CC=CC=C1.Cl

Canonical SMILES

CCNC(C)CNC(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Chiral Amine Synthesis

The (2R)-configured ethylamino propyl side chain is synthesized via:

Typical conditions :

Step Reagents Temperature Time Yield
Nitro reduction H₂ (50 psi), RuCl₂[(R)-BINAP] 50°C 12 hr 89%
Enzymatic hydrolysis CAL-B, phosphate buffer (pH 7) 37°C 48 hr 43% (recovered enantiomer)

Amide Coupling

Benzamide formation employs carbodiimide-mediated coupling:

Optimized protocol :

  • Activation : 4-Nitrobenzoic acid (1.2 eq) + 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) + hydroxybenzotriazole (HOBt, 1.5 eq) in DMF (0.1 M)
  • Coupling : Add (2R)-2-(ethylamino)propan-1-amine (1.0 eq), stir at 25°C for 8 hr
  • Workup : Dilute with ethyl acetate, wash with 5% NaHCO₃ and brine

Performance metrics :

  • Conversion rate: 93% (HPLC)
  • Diastereomeric excess: >99% (chiral SFC)

Hydrochloride Salt Formation

The free base is converted to hydrochloride via:

Characterization data :

  • Melting point: 192–194°C (dec.)
  • Water solubility: 48 mg/mL (25°C)
  • XRD: Characteristic peaks at 2θ = 12.7°, 17.3°, 21.9°

Process Optimization Strategies

Critical Parameters

Factor Optimal Range Impact
EDC:HOBt ratio 1:1.2–1.5 Minimizes O-acylisourea byproducts
Coupling solvent DMF/CH₂Cl₂ (3:1 v/v) Balances reactivity and solubility
HCl addition rate 2 mL/min Prevents local overacidification

Purification Techniques

  • Chromatography : Reverse-phase C18 column (ACN/H₂O + 0.1% TFA) removes unreacted amine
  • Recrystallization : Ethanol/water (4:1) yields 99.2% purity (LC-MS)

Comparative Analysis of Methods

Method Advantages Limitations
Asymmetric hydrogenation High enantioselectivity, single-step Requires expensive metal catalysts
Enzymatic resolution Mild conditions, reusable enzymes Low atom economy (max 50% yield)
Carbodiimide coupling High efficiency, scalable Sensitive to moisture, generates urea byproducts

Chemical Reactions Analysis

Acylation and Amide Bond Formation

The primary amide group in N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride participates in nucleophilic acyl substitution reactions. For example:

  • Reaction with acyl chlorides : The compound reacts with acyl chlorides (e.g., acetyl chloride) under mild conditions (0–25°C, polar aprotic solvents like THF) to form secondary amides. This is critical for modifying its pharmacological profile .

  • Coupling agents : Carbodiimide-based reagents (e.g., EDC/HOBt) facilitate amide bond formation with carboxylic acids, enabling conjugation to biomolecules or other substrates .

Table 1: Acylation Reaction Conditions

ReagentSolventTemperature (°C)CatalystYield (%)Reference
Acetyl chlorideTHF0–25None85–92
EDC/HOBtDCM25–40DMAP78–85

Reductive Alkylation and Hydrogenation

The ethylamino group undergoes reductive alkylation and hydrogenation:

  • Catalytic hydrogenation : Pd/C (5–10% loading) under 100–500 psi H₂ in methanol or ethanol selectively reduces imine intermediates to secondary amines .

  • Nitro group reduction : When derivatives contain nitro groups (e.g., in precursor compounds), Pearlman’s catalyst (Pd(OH)₂) in methanol achieves full conversion to amines .

Reaction Scheme:

R NH CH CH CH NH Et HCl+R CHOPd C H R NH CH CH CH N Et R \text{R NH CH CH CH NH Et HCl}+\text{R CHO}\xrightarrow{\text{Pd C H }}\text{R NH CH CH CH N Et R }

Table 2: Stereochemical Control Parameters

StepReagent/ConditionsSelectivity (ee)Reference
Hydrogenation5% Pt/C, H₂ (1 atm), methanol92–95%
ResolutionL-Tartaric acid, ethanol/water (10:1)>99%

Nucleophilic Substitution at the Amine

The ethylamino group participates in alkylation and arylation:

  • Benzylation : Reaction with benzaldehyde under Pt/C catalysis yields N-benzylated derivatives .

  • Arylboronic ester coupling : Nickel-catalyzed cross-coupling with arylboronic esters introduces aromatic groups at the amine site .

Acid/Base-Mediated Reactions

  • Deprotonation : The ethylamino group (pKa ~9–10) reacts with strong bases (e.g., NaOH) to form free amines, enhancing nucleophilicity .

  • Salt formation : Reacts with HCl, HNO₃, or sulfonic acids to form stable salts for crystallographic studies .

Oxidation and Stability

  • Oxidative degradation : Exposure to H₂O₂ or ROS leads to N-dealkylation, forming benzamide and ethylamine byproducts .

  • Photostability : Degrades under UV light (λ = 254 nm) in aqueous solutions, necessitating dark storage .

Comparative Reactivity with Analogues

The stereochemistry at the propyl position significantly impacts reactivity:

FeatureN-[(2R)-isomer]N-[(2S)-isomer]
Hydrogenation rateFaster (ΔΔG‡ = 2.1 kcal/mol)Slower
Acylation yield88–92%72–78%
Receptor bindingHigher affinity (Ki = 12 nM)Lower affinity (Ki = 210 nM)

Data from .

Key Research Findings

  • Catalyst optimization : Fe-catalyzed reactions outperform Ir in sterically hindered systems (e.g., α-substituted derivatives) .

  • One-pot synthesis : Sequential hydrogenation and nitro reduction achieve 98% yield without intermediate isolation .

  • Thermodynamic stability : The hydrochloride salt exhibits superior solubility (12 mg/mL in water) compared to freebase forms.

Scientific Research Applications

N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride is a chemical compound with a molecular weight of approximately 242.75 g/mol. It features a benzamide structure with an ethylamino group at the propyl position and is formulated as a hydrochloride salt to enhance water solubility, making it suitable for pharmaceutical applications.

Potential Applications

This compound is studied for its potential biological activities, particularly as an inhibitor of specific receptors. Its applications span various fields, primarily within pharmaceutical development.

Pharmaceutical Development

  • Receptor Inhibition The compound's structural similarity to benzamide derivatives suggests it may act against targets like the P2X7 receptor, which is involved in inflammatory processes and pain signaling.
  • Neurotransmitter Modulation Similar compounds have demonstrated the ability to modulate neurotransmitter systems, potentially influencing conditions like anxiety and depression.

Organic Synthesis and Medicinal Chemistry

The compound can undergo reactions typical of amides and amines, which is fundamental for modifying and developing novel compounds. Key reactions may include:

  • Acylation
  • Alkylation
  • Hydrolysis
  • Reduction

Pharmacological Studies

Interaction studies are performed to determine the compound's binding affinity and efficacy at various biological targets. Techniques used in these studies include:

  • Binding assays
  • Enzyme kinetics
  • Cell-based assays

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Mechanism of Action

The mechanism of action of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors and enzymes in the body. This interaction can lead to changes in neurotransmitter levels and signaling pathways, resulting in various physiological and pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzamide Class

Lecozotan Hydrochloride
  • Structure: 4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide monohydrochloride .
  • Key Differences : Incorporates a pyridinyl group and a piperazine-linked benzodioxane moiety, enhancing 5-HT1A receptor antagonism.
  • Pharmacological Target : Selective 5-HT1A receptor antagonist; used in Alzheimer’s disease research to mitigate cognitive deficits.
  • Clinical Relevance: Demonstrated efficacy in preclinical models for cognitive enhancement, contrasting with the simpler structure of N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride, which lacks the benzodioxane and pyridine groups .
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide Hydrochloride
  • Structure : Features a pyrimidine-morpholine pharmacophore appended to the benzamide core .
  • Key Differences: The morpholine-pyrimidine unit confers kinase inhibitory activity, diverging from the ethylamino-propylamine side chain in the target compound.
  • Pharmacological Target : Likely targets tyrosine kinases or growth factor receptors, highlighting structural versatility in benzamide derivatives .

Compounds with Similar Amine-Hydrochloride Motifs

Mirabegron
  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide .
  • Key Differences : Contains a thiazole ring and phenylethylamine side chain instead of a benzamide core.
  • Pharmacological Target : Selective β3-adrenergic agonist; used for overactive bladder (OAB).
  • Comparison: While this compound lacks the β3-selective thiazole motif, its ethylamino-propyl group may enable interactions with adrenergic receptors at lower selectivity .
Tamsulosin
  • Structure: 5-[(2R)-2-[2-(2-Ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide .
  • Key Differences: Sulfonamide core with ethoxyphenoxyethylamine side chain.
  • Pharmacological Target: α1A/D-adrenoceptor antagonist for benign prostatic hyperplasia (BPH).
  • Comparison: The benzamide scaffold in the target compound may reduce α1-adrenoceptor affinity compared to tamsulosin’s sulfonamide-based structure .

Hydrochloride Salt Comparisons

Hydrochloride salts improve solubility and bioavailability. For example:

  • 2-(Diethylamino)ethyl Chloride Hydrochloride: A simple amine hydrochloride used as a synthetic intermediate .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Target Receptor Clinical Use Reference
N-[(2R)-2-(ethylamino)propyl]benzamide HCl Benzamide (2R)-Ethylamino-propylamine GPCR (putative) Research compound N/A
Lecozotan Hydrochloride Benzamide Piperazine-benzodioxane, pyridine 5-HT1A Alzheimer’s research
Mirabegron Acetamide-Thiazole Phenylethylamine β3-Adrenergic Overactive bladder
Tamsulosin Sulfonamide Ethoxyphenoxyethylamine α1A/D-Adrenoceptor BPH

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) CAS Number Solubility (HCl Salt)
N-[(2R)-2-(ethylamino)propyl]benzamide HCl Not available Not available High (aqueous)
Lecozotan Hydrochloride 520.00 433282-68-9 Moderate
2-(Diethylamino)ethyl Chloride HCl 182.12 869-24-9 High

Research Findings and Implications

  • Structural Determinants of Selectivity: The ethylamino-propyl group in this compound may confer moderate adrenergic or serotonergic activity, but its simplicity limits subtype selectivity compared to analogues like lecozotan or mirabegron .
  • Hydrochloride Salts: Enhances aqueous solubility, making it suitable for intravenous formulations, similar to 2-(diethylamino)ethyl chloride hydrochloride .
  • Synthetic Utility : The compound’s straightforward structure positions it as a scaffold for derivatization, akin to intermediates listed in and .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[(2R)-2-(ethylamino)propyl]benzamide hydrochloride, and how can intermediates be validated?

  • Methodology : The compound is typically synthesized via a multi-step process involving:

Coupling reactions : Substituted benzothiazoles or phenylanthranilic acid derivatives are coupled with amine-containing intermediates (e.g., 1-(2-chloroethyl)piperidine hydrochloride) under basic conditions .

Protection/deprotection : Boc (tert-butoxycarbonyl) groups are often used to protect amines during synthesis, followed by acidic deprotection .

Salt formation : The final product is precipitated as a hydrochloride salt using HCl in ethanol .

  • Validation :
  • NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and ethylamino group protons (δ 1.2–3.5 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 323.7 [M+H]⁺) .

Q. How is the stereochemical integrity of the (2R)-ethylamino group maintained during synthesis?

  • Methodology :

  • Chiral starting materials (e.g., (R)-propylene carbonate derivatives) ensure retention of configuration .
  • Chiral HPLC or polarimetry monitors enantiomeric excess (>98% ee) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays for this compound?

  • Case Study : Inconsistent IC₅₀ values in 5-HT1A receptor antagonism (e.g., Alzheimer’s models) may arise from:

  • Assay variability : Differences in cell lines (CHO vs. HEK293) or receptor expression levels .
  • Impurity profiling : Trace intermediates (e.g., unprotected amines) can skew results; HPLC-MS purity checks (>99%) are critical .
    • Resolution : Normalize data using reference antagonists (e.g., WAY-100635) and replicate assays under standardized conditions .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

  • Methodology :

  • Molecular docking : Predict interactions with 5-HT1A receptors using AutoDock Vina; focus on hydrogen bonding with Asp116 and hydrophobic packing with Phe361 .
  • ADMET prediction : Tools like SwissADME assess logP (target ~2.5) and blood-brain barrier permeability (e.g., 0.8 × 10⁻⁶ cm/s) .
    • Structural tweaks : Adding electron-withdrawing groups (e.g., -CF₃) to the benzamide ring improves metabolic stability .

Q. What are the structure-activity relationship (SAR) trends for analogs of this compound?

  • Key Findings :

  • Ethylamino chain : Shortening to methyl reduces receptor affinity (ΔpIC₅₀ = 1.2) .
  • Benzamide substituents : Electron-rich groups (e.g., -OCH₃) enhance solubility but reduce CNS penetration .
    • Data Table :
Substituent (R)pIC₅₀ (5-HT1A)logP
-H7.82.1
-Cl8.22.5
-CF₃8.53.0
Source:

Experimental Design Considerations

Q. How to design in vivo studies for neuropharmacological applications?

  • Protocol :

Dose selection : Start with 1–10 mg/kg (based on in vitro IC₅₀) in rodent models .

Behavioral assays : Use forced swim tests (FST) for antidepressant-like activity or Morris water maze for cognitive effects .

PK/PD integration : Measure plasma half-life (t₁/₂ ~2–4 hr) and brain-to-plasma ratio (>0.5) .

Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others do not?

  • Hypothesis : Activity may depend on substituent patterns (e.g., morpholine vs. piperidine groups) .
  • Verification :

  • In vitro : Compare COX-2 inhibition in RAW264.7 macrophages (IC₅₀ < 10 μM for morpholine derivatives) .
  • In vivo : Use carrageenan-induced paw edema models; inactive analogs lack sulfonamide groups .

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